6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
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Overview
Description
LP-12 is a synthetic organic compound known for its potent and selective agonistic activity at the serotonin 5-HT7 receptor. This compound has garnered significant interest in scientific research due to its high selectivity over other receptor subtypes such as serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors . LP-12 is primarily used in research to explore the role of the 5-HT7 receptor in various physiological and pathological processes.
Mechanism of Action
Target of Action
LP 12 hydrochloride, also known as compound 21, is a potent and selective agonist of the 5-HT7 receptor . The 5-HT7 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in various areas of the brain, especially in the thalamus and hypothalamus. It plays a significant role in thermoregulation, circadian rhythm, learning and memory, and mood regulation .
Mode of Action
LP 12 hydrochloride interacts with its target, the 5-HT7 receptor, by binding to it. This binding action stimulates the receptor, resulting in a series of intracellular events. It displays selectivity for the 5-HT7 receptor over D2, 5-HT1A, and 5-HT2A receptors .
Result of Action
In vitro studies have shown that LP 12 hydrochloride can increase the percentage of hyperactivated spermatozoa . .
Biochemical Analysis
Biochemical Properties
LP 12 hydrochloride plays a significant role in biochemical reactions due to its interaction with the 5-HT7 receptor . It shows a pro-nociceptive effect .
Cellular Effects
The effects of LP 12 hydrochloride on cells are primarily mediated through its interaction with the 5-HT7 receptor . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
LP 12 hydrochloride exerts its effects at the molecular level through binding interactions with the 5-HT7 receptor . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of LP 12 hydrochloride can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of LP 12 hydrochloride vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently unavailable .
Metabolic Pathways
LP 12 hydrochloride is involved in the serotonin receptor metabolic pathway . It interacts with enzymes and cofactors within this pathway .
Subcellular Localization
The information provided is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LP-12 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of LP-12 is synthesized through a series of condensation reactions involving aromatic compounds and piperazine derivatives.
Functionalization: The core structure is then functionalized by introducing specific substituents that enhance its selectivity for the 5-HT7 receptor.
Industrial Production Methods
While detailed industrial production methods for LP-12 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
LP-12 undergoes various chemical reactions, including:
Oxidation: LP-12 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in LP-12 are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LP-12 may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
LP-12 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationship of serotonin receptors.
Biology: Investigates the role of 5-HT7 receptors in cellular signaling and physiological processes.
Medicine: Explores potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
LP-44: Another selective 5-HT7 receptor agonist with similar pharmacological properties.
AS-19: A compound with agonistic activity at the 5-HT7 receptor but with different selectivity profiles.
E-55888: Known for its high selectivity for the 5-HT7 receptor, similar to LP-12
Uniqueness of LP-12
LP-12 stands out due to its exceptionally high selectivity for the 5-HT7 receptor over other receptor subtypes. This selectivity makes it a valuable tool in research for dissecting the specific roles of the 5-HT7 receptor without off-target effects on other receptors .
Properties
CAS No. |
1185136-22-4 |
---|---|
Molecular Formula |
C32H39N3O |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
InChI |
InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36) |
InChI Key |
NMZIDFFHGCRAJV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5 |
Synonyms |
4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride |
Origin of Product |
United States |
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